Geranyl acetate
Overview
Description
Geranyl acetate: is an organic compound that belongs to the family of terpenoids. It is a colorless liquid with a pleasant, fruity-rose aroma. The molecular formula of this compound is C12H20O2 , and it is composed of carbon, hydrogen, and oxygen atoms. This compound is widely used in various industries, including perfumery, flavoring, and aromatherapy, due to its appealing scent and beneficial properties .
Mechanism of Action
Mode of Action
Geranyl acetate’s mode of action is primarily through its interaction with its targets, leading to various biochemical changes. For instance, it has been found to exhibit anticancer activity by inducing oxidative stress and affecting the mitochondrial membrane potential, leading to apoptosis induction . It suppresses the expression of antiapoptotic genes, such as BCl2 and PARP, and induces the expression of proapoptotic genes, such as Caspase 3 and 9 .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a product of the esterification of geraniol, a process that is facilitated by the enzyme alcohol acyltransferase . This esterification process helps alleviate the toxicity of geraniol, making this compound a less toxic compound . This compound is also involved in the terpenoid synthesis pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound exhibits a high bioavailability, with absolute bioavailability values of oral formulations of emulsified this compound being 92% . Following administration, its concentration in the blood decreases following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit anticancer activity against various types of cancer cells, including colon cancer cells . It induces apoptosis, or programmed cell death, in these cells . Additionally, this compound has been found to have antimicrobial activity against bacteria, fungi, and certain viruses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound can be regulated by environmental factors affecting the mevalonic acid, methylerythritol-4-phosphate, and DOXP pathways . Moreover, the low water solubility of this compound facilitates its partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase .
Biochemical Analysis
Biochemical Properties
Geranyl acetate is a terpenoid, which means it is derived from terpenes, a large and diverse class of organic compounds produced by a variety of plants . It is synthesized from geraniol through the process of esterification with acetic acid .
Cellular Effects
This compound has been found to exhibit anticancer activity when tested against certain cell lines . It influences the viability of the cells in a dose- and time-dependent manner . This compound has also been shown to induce apoptosis, DNA damage, and cell cycle arrest .
Molecular Mechanism
It is known that this compound can be metabolized to geraniol and acetic acid . Geraniol then enters the mevalonate pathway and may revert the genetic or pharmacological inhibition . This suggests that this compound may exert its effects at the molecular level through interactions with various biomolecules in the mevalonate pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a significant positive effect on productivity when the conversion of geraniol to less toxic this compound is achieved . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as geraniol have been studied. For example, mice treated with 120 mg/kg of geraniol for 4 weeks showed increased anti-oxidative defenses with no signs of liver toxicity
Metabolic Pathways
This compound is involved in the terpenoid biosynthetic pathway . It is synthesized from geraniol through the process of esterification with acetic acid . This process involves the conversion of geranyl diphosphate (GPP) into geraniol .
Transport and Distribution
It is known that this compound is insoluble in water but soluble in organic solvents , which may influence its distribution within cells and tissues.
Subcellular Localization
A study on a related compound, geraniol, found that a geraniol synthase was localized in the chloroplasts
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl acetate is commonly synthesized through the esterification of geraniol with acetic acid . This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods: Industrially, this compound can be obtained through the fractional distillation of essential oils from plants such as citronella, lemongrass, and geranium. The essential oils are subjected to steam distillation or cold pressing to extract the raw oil, which is then purified through fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Geranyl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form geraniol and other oxidation products.
Reduction: Reduction of this compound can yield geraniol.
Substitution: this compound can undergo substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Geraniol and other oxidized derivatives.
Reduction: Geraniol.
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
Geranyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other terpenoids and aromatic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma and flavor-enhancing properties .
Comparison with Similar Compounds
Geranyl acetate is often compared with other similar compounds, such as:
Geraniol: An alcohol derivative of this compound with a similar floral aroma.
Neryl acetate: An isomer of this compound with a slightly different structure and aroma.
Citronellol: Another terpenoid with a similar structure but a different scent profile.
Uniqueness: this compound is unique due to its specific ester structure, which imparts a distinct fruity-rose aroma. This makes it particularly valuable in the fragrance and flavor industries, where it is used to create sweet, citrusy scents and flavors .
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQPQRQIQDZMP-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Record name | GERANYL ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0020654 | |
Record name | Geranyl acetate | |
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Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |
Record name | GERANYL ACETATE | |
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Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |
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Record name | Geranyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Geranyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |
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Boiling Point |
468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |
Record name | GERANYL ACETATE | |
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Record name | GERANYL ACETATE | |
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Record name | Geranyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |
Record name | GERANYL ACETATE | |
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Record name | GERANYL ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/586 | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |
Record name | GERANYL ACETATE | |
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Record name | GERANYL ACETATE | |
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Record name | Geranyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |
Record name | GERANYL ACETATE | |
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Record name | GERANYL ACETATE | |
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Record name | Geranyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |
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Vapor Density |
6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | GERANYL ACETATE | |
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Vapor Pressure |
0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |
Record name | GERANYL ACETATE | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
105-87-3, 33843-18-4, 68311-13-7 | |
Record name | GERANYL ACETATE | |
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Record name | Geranyl acetate | |
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Record name | Geranyl acetate | |
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Record name | GERANYL ACETATE | |
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Melting Point |
< 25 °C | |
Record name | Geranyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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